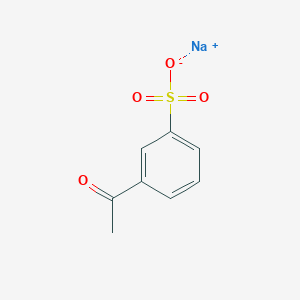![molecular formula C16H12O B13143718 3,10-Dihydrocyclopenta[a]fluoren-1(2H)-one CAS No. 849794-47-4](/img/structure/B13143718.png)
3,10-Dihydrocyclopenta[a]fluoren-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydrocyclopenta[a]fluoren-1(10H)-one is a polycyclic aromatic ketone with a unique structure that combines a cyclopentane ring fused to a fluorene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydrocyclopenta[a]fluoren-1(10H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of fluorene derivatives and cyclopentadiene in the presence of a Lewis acid catalyst such as boron trifluoride etherate (BF3·OEt2). The reaction proceeds through a Diels-Alder cycloaddition followed by oxidative aromatization to yield the desired product .
Industrial Production Methods
Industrial production of 2,3-Dihydrocyclopenta[a]fluoren-1(10H)-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the purification process may include recrystallization and chromatography techniques to ensure high-quality product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydrocyclopenta[a]fluoren-1(10H)-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce halogens, nitro groups, or other functional groups onto the aromatic rings .
Scientific Research Applications
2,3-Dihydrocyclopenta[a]fluoren-1(10H)-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex polycyclic aromatic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Mechanism of Action
The mechanism of action of 2,3-Dihydrocyclopenta[a]fluoren-1(10H)-one and its derivatives involves interactions with specific molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes or receptors, leading to modulation of cellular processes. The exact mechanism depends on the specific derivative and its target .
Comparison with Similar Compounds
Similar Compounds
Fluorenone: A simpler ketone derivative of fluorene.
Cyclopenta[b]fluorene: Another polycyclic aromatic compound with a different ring fusion pattern.
Fluorene: The parent hydrocarbon without the ketone group.
Uniqueness
2,3-Dihydrocyclopenta[a]fluoren-1(10H)-one is unique due to its specific ring fusion and functional group, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in materials science and medicinal chemistry .
Properties
CAS No. |
849794-47-4 |
|---|---|
Molecular Formula |
C16H12O |
Molecular Weight |
220.26 g/mol |
IUPAC Name |
3,10-dihydro-2H-cyclopenta[a]fluoren-1-one |
InChI |
InChI=1S/C16H12O/c17-15-8-6-10-5-7-13-12-4-2-1-3-11(12)9-14(13)16(10)15/h1-5,7H,6,8-9H2 |
InChI Key |
OLNFQQSBDGGHAX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2=C1C=CC3=C2CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


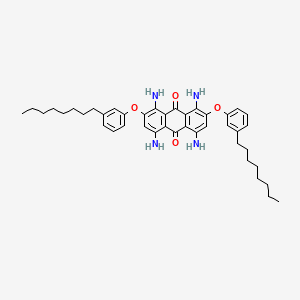
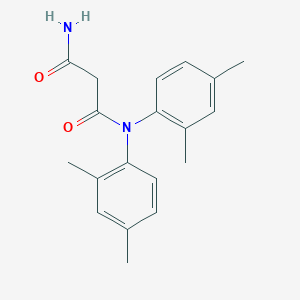

![(2R,3R)-(3-Hydroxymethyl-1,4-dioxa-spiro[4.4]non-2-yl)-methanol](/img/structure/B13143673.png)
![6-Chloro-[2,3'-bipyridine]-5-carbaldehyde](/img/structure/B13143684.png)
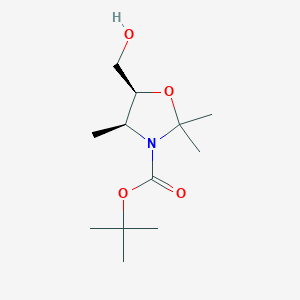
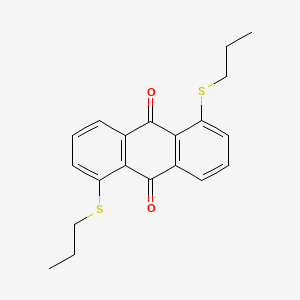
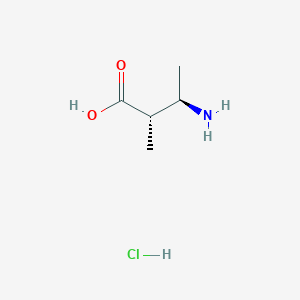

![2-Bromo-6-iododibenzo[b,d]thiophene](/img/structure/B13143712.png)
![6-(Bicyclo[2.2.1]hept-5-en-2-yl)-1,3,5-triazine-2,4-diamine](/img/structure/B13143715.png)
![7-Chloro-[1,3]thiazolo[4,5-b]pyridine-2-carboxylic acid](/img/structure/B13143725.png)

